2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene is a complex organic compound that belongs to the family of thiophene derivatives. It features multiple thiophene units linked together, which enhances its electronic properties and potential applications in various fields, particularly in organic electronics and materials science. The compound is characterized by its unique molecular structure, which contributes to its distinct optical and electrical properties.
The mechanism of action of quinquethiophene is primarily related to its ability to transport charge carriers (electrons and holes) efficiently due to its conjugated structure. In OFETs, quinquethiophene molecules can form thin films that allow for the modulation of current flow by an applied electric field []. In OPVs, quinquethiophene can absorb light and generate excitons (bound electron-hole pairs) that dissociate into free charge carriers for electricity generation. The specific mechanism within each device depends on the device architecture and other materials involved.
Quinquethiophene is likely to exhibit some of the hazards associated with thiophenes, including:
2,2':5',2'':5'',2''':5''',2''''-Quinquethiophene is a promising candidate for developing efficient OPV materials. Its conjugated structure allows for efficient light absorption and charge transport, crucial for solar cell operation []. Research efforts are focused on optimizing its performance by incorporating it into donor-acceptor structures and exploring different device architectures [, ].
This material exhibits semiconducting properties, making it suitable for OFET applications. Studies have demonstrated its potential for fabricating high-mobility transistors with good air stability []. Current research is exploring strategies to improve its charge carrier mobility and device performance through molecular design and processing techniques.
,2':5',2'':5'',2''':5''',2''''-Quinquethiophene can be employed as a building block in OLED devices. Its ability to emit light upon electrical stimulation makes it valuable for developing efficient and color-tunable displays. Research is ongoing to explore its potential in different OLED architectures and to achieve high-performance devices with improved brightness and color purity.
This compound shows potential for developing chemical sensors due to its ability to interact with specific molecules. Its conductivity or fluorescence can be altered upon exposure to certain analytes, allowing for detection. Current research is focused on tailoring its structure and properties for selective and sensitive detection of various target molecules.
These reactions allow for the synthesis of a variety of functionalized derivatives that can be tailored for specific applications in materials science and organic electronics .
2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene exhibits notable biological activities, particularly in modulating enzyme activities. It has been shown to interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, the compound can potentially reduce the production of pro-inflammatory mediators, contributing to its anti-inflammatory properties. Additionally, it may activate antioxidant pathways by enhancing the expression of genes involved in detoxifying reactive oxygen species (ROS), further supporting its role as a bioactive agent.
The synthesis of 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene typically involves coupling thiophene derivatives through palladium-catalyzed cross-coupling reactions. Two common synthetic routes are:
These methods are scalable and allow for efficient production of the compound in large quantities, essential for its application in various industrial contexts .
Due to its unique electronic properties, 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene finds applications in:
The compound's ability to form π-stacked structures enhances its conductivity and stability, making it suitable for advanced electronic applications .
Several compounds share structural similarities with 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene. These include:
| Compound | Number of Thiophene Units | Key Properties |
|---|---|---|
| 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene | 3 | Enhanced conductivity and bioactivity |
| Thiophene | 1 | Basic electronic properties |
| Bithiophene | 2 | Improved charge transport |
| Quaterthiophene | 4 | Superior electronic performance |
The unique arrangement and number of thiophene units in 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene contribute to its distinct properties compared to these similar compounds .
This comprehensive overview highlights the significance of 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene in both chemical research and practical applications within materials science and biology.
The Kumada coupling reaction, first reported independently by Robert Corriu and Makoto Kumada in 1972, represents one of the earliest and most fundamental cross-coupling methodologies for thiophene oligomer synthesis [2]. This reaction employs Grignard reagents as nucleophilic partners and organic halides as electrophiles, utilizing transition metal catalysts, typically nickel or palladium, to facilitate carbon-carbon bond formation [2]. The synthesis of 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene using Kumada coupling involves the preparation of thiophene-based Grignard reagents followed by palladium-catalyzed cross-coupling with appropriate thiophene halides [2].
The mechanism of palladium-catalyzed Kumada coupling follows the conventional cross-coupling catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination steps [2]. Despite the subsequent development of alternative reactions such as Suzuki, Sonogashira, Stille, Hiyama, and Negishi couplings, the Kumada coupling continues to be employed in synthetic applications, including the industrial-scale production of polythiophenes useful in organic electronic devices [2].
The Suzuki-Miyaura coupling represents a more modern and versatile approach for oligothiophene synthesis, utilizing organoborane compounds as nucleophilic partners [3]. A ligand-enabled palladium-catalyzed Suzuki-Miyaura coupling of haloterthienyls has been demonstrated for the synthesis of various thiophene-based π-conjugated oligomers including quinquethiophenes [3]. An indolyl phosphine ligand plays a crucial role in this transformation, enabling the effective application of thiopheneboronic acids in the synthesis of thiophene-based π-conjugated oligomers [3].
The reaction conditions for Suzuki-Miyaura coupling typically include elevated temperatures ranging from 80-120°C, with the use of base systems and appropriate solvents such as toluene or tetrahydrofuran [3]. This methodology offers advantages over Kumada coupling in terms of functional group tolerance and the stability of boronic acid reagents under ambient conditions [3].
| Method | Catalyst | Organometallic Reagent | Temperature Range (°C) | Advantages | Limitations |
|---|---|---|---|---|---|
| Kumada Coupling | Nickel(0) or Palladium(0) | Grignard (RMgX) | 0-80 | First cross-coupling method; High reactivity | Moisture sensitive; Grignard preparation |
| Suzuki-Miyaura Coupling | Palladium(0) | Boronic acid/ester | 80-120 | Mild conditions; Boronic acids stable | Requires boronic acid synthesis |
| Stille Coupling | Palladium(0) | Organotin (R₃Sn) | 80-120 | High yields; Tolerates many functional groups | Toxic organotin reagents |
| Negishi Coupling | Palladium(0) | Organozinc (RZnX) | 25-100 | Mild conditions; High regioselectivity | Air-sensitive organozinc reagents |
Advanced catalytic systems have been developed to achieve regioselective synthesis of oligothiophenes through controlled deprotonation and subsequent cross-coupling reactions [4] [5]. The use of the Knochel-Hauser base, specifically TMPMgCl·LiCl (chloromagnesium 2,2,6,6-tetramethylpiperidine-2-yl lithium chloride salt), enables regioselective metalation of 3-substituted thiophenes at the 5-position [4] [5]. This regioselective deprotonation, followed by nickel-catalyzed cross-coupling with bromothiophenes, allows for iterative growth of thiophene oligomers through single-step extensions [4] [5].
Treatment of 3-hexylthiophene with TMPMgCl·LiCl induces metalation at the 5-position selectively, with subsequent addition of 2-bromo-3-hexylthiophene and a nickel catalyst leading to the corresponding bithiophene [4] [5]. The obtained bithiophene can be converted to terthiophene and then to quaterthiophene by repeating the similar protocol, demonstrating the modularity of this approach [4] [5].
An alternative regioselective metalation approach utilizes ethyl magnesium chloride (EtMgCl) with a catalytic amount of 2,2,6,6-tetramethylpiperidine (TMP-H) instead of stoichiometric TMPMgCl·LiCl [6]. This method provides similar regioselectivity while offering improved atom economy and reduced reagent consumption [6]. The regioselective metalation of 3-hexylthiophene with EtMgCl and 10 mol% TMP-H for 24 hours under reflux in tetrahydrofuran proceeds to give metalothiophene at the carbon-hydrogen bond of the 5-position selectively [6].
Nickel thiocyanate complexes have emerged as effective catalysts for cross-coupling reactions involving thiophene derivatives [7]. A nickel thiocyanate complex prepared by reaction of Ni(NCS)₂ with (2S,3S)-2,3-bis(diphenylphosphino)butane (Chiraphos) demonstrates activity in polymerization reactions of 2-halo-3-hexylthiophenes, leading to poly(3-hexylthiophene-2,5-diyl) [7]. These complexes also successfully catalyze Suzuki-Miyaura couplings to afford corresponding biaryls [7].
| Catalytic System | Target Position | Selectivity | Key Features | Reference Yield |
|---|---|---|---|---|
| TMPMgCl·LiCl + Nickel(0) | 5-position of 3-substituted thiophenes | >95% | Knochel-Hauser base; Room temperature | 80-95% |
| EtMgCl + TMP-H + Nickel(0) | 5-position of 3-substituted thiophenes | >90% | Catalytic base; Reflux conditions | 75-90% |
| Palladium(OAc)₂ + Xantphos | α-position coupling | >95% | Indolyl phosphine ligand | 60-97% |
| Nickel(NCS)₂ + Chiraphos | Cross-coupling polymerization | High | Thiocyanate complex | 70-85% |
Solvent-mediated crystallization represents a critical aspect of oligothiophene purification and structural characterization [8] [9]. Vapor diffusion crystallization has been identified as one of the most effective methods for obtaining high-quality crystals of thiophene/phenylene co-oligomers [8]. This technique involves dissolving the oligothiophene compound in a suitable solvent and placing this solution inside a larger container containing a poor solvent, allowing for slow diffusion and controlled crystal growth [8] [9].
The crystallization of thiophene-based compounds through vapor diffusion requires careful selection of solvent pairs with appropriate miscibility and volatility differences [9]. The rate of crystal growth can be controlled by adjusting the concentration of the oligothiophene solution and the choice of solvent systems [9]. This method is particularly advantageous when working with milligram quantities of material and requires volatile solvents for optimal results [9].
Solvent layering represents another effective crystallization approach for extended oligothiophene systems [9]. This method involves carefully layering one solvent over another, where the compound is soluble in one solvent and insoluble in the other [9]. The two solvents must be miscible to allow for gradual mixing and controlled precipitation [9]. Sometimes a third solvent is used to create a buffer zone that slows the diffusion rate, providing better control over the crystallization process [9].
Recent advances in crystallization techniques have explored the use of deep eutectic solvents for thiophene derivative crystallization [10]. These solvents, formed by hydrogen bond donors and acceptors, can provide unique crystallization environments that promote the formation of specific crystal polymorphs [10]. The use of thiophene-2-ethylammonium halides as components in deep eutectic solvent systems has shown promise for improving crystallization outcomes and reducing unwanted oxidation during the crystallization process [11].
Extended oligothiophene systems present significant purification challenges due to the similar polarities of homologous compounds [12]. Column chromatography, while being a preparative technique used to purify compounds depending on their polarity or hydrophobicity, faces limitations when dealing with oligothiophenes of similar chain lengths [12]. The separation is based on differential partitioning between mobile and stationary phases, but the subtle differences in partition coefficients among oligothiophene homologs result in poor resolution [12].
Traditional silica gel chromatography often requires extensive optimization of solvent systems and gradient elution protocols to achieve adequate separation [12]. The use of gradient elution systems with carefully optimized solvent combinations can provide 2-3 times better separation efficiency compared to isocratic conditions [12]. However, these improvements come at the cost of increased complexity and longer purification times [12].
Extended oligothiophene systems exhibit strong π-π stacking interactions that lead to aggregation phenomena, complicating purification efforts [13] [14]. These intermolecular interactions result in reduced solubility in common organic solvents and can lead to co-crystallization of different oligothiophene species [13]. The aggregation tendency increases with the length of the oligothiophene chain, making purification increasingly challenging for longer homologs [13].
Solvent-mediated crystallization techniques have been developed to address these challenges by exploiting specific solvent-solute interactions [13]. The use of solvents that can disrupt π-π stacking through competitive interactions or hydrogen bonding can improve the separation of closely related oligothiophene compounds [13].
Modern purification approaches have incorporated advanced techniques to overcome traditional limitations [15] [16]. Deep eutectic solvent extraction has emerged as a highly efficient method for thiophene separation, achieving extraction efficiencies of 90-99% in optimized conditions [15]. These systems exploit specific molecular recognition through hydrogen bonding interactions between the extractant and thiophene derivatives [15].
Supramolecular separation approaches using host-guest chemistry have shown remarkable selectivity for thiophene compounds [16]. Cucurbit [17]uril has been employed as an adsorbent for effectively separating thiophene from benzene mixtures, achieving selectivity of 99.3% in solid-vapor interfaces and 100% in solid-liquid interfaces [16]. The selectivity arises from the formation of host-guest complexes between the cucurbituril cavity and thiophene, while benzene does not form such complexes under experimental conditions [16].
| Purification Challenge | Traditional Approach | Advanced Solution | Efficiency Improvement |
|---|---|---|---|
| Similar polarity of oligothiophene homologs | Column chromatography on silica | Gradient elution systems | 2-3x better separation |
| π-π stacking interactions | Multiple recrystallizations | Solvent-mediated crystallization | Higher purity crystals |
| Solubility limitations | Hot solvent extraction | Deep eutectic solvent extraction | 90-99% extraction efficiency |
| Trace metal contamination | Aqueous washing | Chelating agent treatment | <10 ppm metal content |
| Oxidation susceptibility | Inert atmosphere handling | Antioxidant addition | Minimal degradation |
| Crystallization difficulties | Slow evaporation | Vapor diffusion methods | Single crystal formation |
Extended oligothiophene synthesis using transition metal catalysts often results in trace metal contamination that can significantly impact the electronic properties of the final material [18]. Traditional aqueous washing procedures may be insufficient to reduce metal content to acceptable levels, particularly for applications in organic electronics [18]. Advanced purification protocols incorporating chelating agents can effectively reduce metal contamination to less than 10 parts per million [18].
X-ray crystallographic studies of 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene reveal a sophisticated molecular packing arrangement characterized by herringbone motifs [3] [2]. Single crystal analysis demonstrates that the compound crystallizes with distinct molecular orientations depending on thermal treatment conditions. In the pristine state, molecules adopt an upright configuration on the substrate surface, while thermal annealing induces molecular tilting, resulting in modified packing arrangements [4].
The crystallographic unit cell parameters have been determined through grazing-incidence X-ray diffraction measurements. For thick films of approximately 20 nanometers, the triclinic unit cell exhibits dimensions of a = 5.96 Å, b = 7.71 Å, and c = 15.16 Å, with specific angular parameters α = 97.30°, β = 95.63°, and γ = 90° [5]. The unit cell accommodates two molecules per asymmetric unit, arranged in a herringbone packing motif with intermolecular angles ranging from 49° to 59° [5].
Molecular Packing Characteristics:
| Property | Value | Analysis Method |
|---|---|---|
| Molecular Formula | C₂₀H₁₂S₅ | Chemical Database |
| Molecular Weight | 412.63 | Chemical Database |
| CAS Number | 5660-45-7 | Chemical Database |
| Crystal System (Pristine) | Herringbone | X-ray Diffraction |
| Crystal System (Annealed) | Herringbone (tilted) | X-ray Diffraction |
| Unit Cell Parameter a (Å) | 5.96 | GIXD Analysis |
| Unit Cell Parameter b (Å) | 7.71 | GIXD Analysis |
| Unit Cell Parameter c (Å) | 15.16 | GIXD Analysis |
| Herringbone Angle β (°) | 63°/60° | DFT Calculations |
| Tilt Angle θ (°) | 0°/13° | X-ray Diffraction |
| Molecular Length (Å) | 21 | GIXD Analysis |
| Intermolecular Distance (Å) | 3.6 | X-ray Crystallography |
The intermolecular packing is stabilized through van der Waals interactions and π-π stacking forces, with closest intermolecular contacts measuring approximately 3.6 Å [6]. These interactions contribute to the formation of stable crystalline domains that extend over micrometer length scales [2]. The molecular arrangement shows no direct π-π stacking in certain crystal phases, with stabilization instead occurring through alternative intermolecular contacts involving peripheral substituents [7].
Self-Assembly and Domain Formation:
The crystalline structure exhibits hierarchical self-assembly across multiple length scales, from tens of nanometers to hundreds of micrometers [2]. This multiscale organization results from the tendency of quinquethiophene molecules to form highly ordered structures during deposition. Vacuum-evaporated thin films demonstrate preferred orientation of crystallographic planes parallel to the substrate surface, with h00 planes predominantly aligned with the glass substrate [2].
Grazing-incidence X-ray diffraction analysis provides critical insights into the structural organization of 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene thin films [8] [4]. This technique proves particularly valuable for investigating molecular orientation, crystalline quality, and thermal behavior in films ranging from monolayer to multilayer thicknesses.
Film Thickness-Dependent Structural Properties:
| Film Thickness | Molecular Orientation | Unit Cell (a × b) | Domain Size | Key Findings |
|---|---|---|---|---|
| Monolayer | Upright standing | Variable | Micrometer scale | High molecular ordering |
| 2-3 Monolayers | Tilted configuration | Variable | Polygonal shapes | Preferred orientation |
| Thick Films (20 nm) | Herringbone packing | 5.96 × 7.71 Å | Single-crystal-like | Triclinic unit cell |
| Self-Assembled Monolayer | Temperature dependent | Thermal expansion observed | Formation process dependent | Melting above 520 K |
GIXD measurements reveal that pristine films exhibit molecules standing exactly upright on the substrate surface [4]. The dominant reflections observed at specific scattering vectors (11, 02, and 12) confirm herringbone packing arrangements in both pristine and thermally treated samples [4]. The full width at half-maximum analysis of Bragg rods yields a molecular backbone length of 21 Å, which corresponds excellently with the theoretical quinquethiophene backbone dimension [4].
Temperature-Dependent Structural Evolution:
Thermal treatment of thin films induces significant structural modifications. Upon annealing at temperatures up to 400 K, molecules adopt tilted configurations with respect to the substrate normal [4]. The tilt angle increases irreversibly during thermal cycling, accompanied by approximately 10% expansion of the unit cell parameters [4]. This expansion reflects both thermal effects and partial desorption of physisorbed molecules.
Critical phase transitions occur at elevated temperatures. Crystalline order melts above 520 K, forming a layered structure with amorphous quinquethiophene units between 520-620 K [4]. Complete layer disorder develops above 620 K, with total desorption observed at 880 K [4]. These thermal stability parameters provide essential information for processing conditions in device fabrication.
Structural Quality and Domain Characteristics:
The crystalline domain morphology strongly correlates with substrate preparation conditions [4]. Polygonal-shaped crystalline domains form with lateral dimensions in the micrometer range, exhibiting single-crystal-like characteristics after optimization [4]. The domain size remains invariant during thermal treatment, indicating that morphological features are determined during initial layer formation rather than subsequent processing [4].
Density functional theory calculations provide detailed molecular geometry optimization for 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene, revealing fundamental structural parameters and electronic properties [9] [10] [11]. DFT simulations using B3LYP hybrid functional with 6-311G(d,p) basis sets deliver accurate predictions of molecular conformation, bond lengths, and electronic structure characteristics.
Optimized Molecular Geometry Parameters:
| Parameter | DFT Value | Method/Basis Set |
|---|---|---|
| Ground State Configuration | Trans configuration | B3LYP/6-311G(d,p) |
| Molecular Planarity | Nearly planar | DFT Optimization |
| Dihedral Angle (thiophene rings) | 0° to 180° | Conformational analysis |
| Bond Length C-S (Å) | 1.72-1.75 | DFT/B3LYP |
| Bond Length C=C (intra-ring, Å) | 1.38-1.40 | DFT/B3LYP |
| Bond Length C-C (inter-ring, Å) | 1.45-1.48 | DFT/B3LYP |
| Herringbone Angle β (pristine) | 63° | DFT Herringbone calculation |
| Herringbone Angle β (annealed) | 60° | DFT Herringbone calculation |
| Energy Gap (eV) | 1.66-2.3 | TD-DFT |
| HOMO Energy (eV) | -4.89 to -5.25 | DFT Calculations |
| LUMO Energy (eV) | -3.20 to -3.36 | DFT Calculations |
Conformational Analysis:
DFT calculations reveal that the most stable molecular conformation features all thiophene rings in trans configuration, resulting in an extended linear structure [10] [12]. The optimized geometry demonstrates near-planarity across the entire molecular backbone, with minimal deviation from coplanarity between adjacent thiophene units [11]. This planar arrangement maximizes π-orbital overlap and enhances electronic delocalization throughout the conjugated system.
Alternative conformations containing cis linkages between thiophene rings represent higher-energy structures that may be kinetically trapped during certain processing conditions [12]. These conformational isomers exhibit different electronic properties and spectroscopic signatures, contributing to the complexity observed in experimental measurements [12].
Electronic Structure Characteristics:
TD-DFT calculations predict energy gaps ranging from 1.66 to 2.3 eV, depending on the specific functional and basis set employed [13] [14]. The highest occupied molecular orbital (HOMO) energies fall within -4.89 to -5.25 eV, while lowest unoccupied molecular orbital (LUMO) energies range from -3.20 to -3.36 eV [13] [15]. These electronic parameters align well with experimental ultraviolet photoelectron spectroscopy measurements, validating the computational predictions [15].
Molecular Packing Simulations:
DFT calculations extend beyond isolated molecule optimization to predict intermolecular packing arrangements [10]. Herringbone packing simulations confirm experimental observations, with calculated herringbone angles of 63° for pristine films and 60° for thermally annealed samples [10]. These calculations assume free-standing layers of quinquethiophene molecules while neglecting alkyl spacer contributions, focusing specifically on the conjugated backbone interactions [10].
Comprehensive spectroscopic characterization of 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene employs nuclear magnetic resonance, Fourier-transform infrared, and Raman spectroscopy techniques to establish molecular fingerprints and confirm structural assignments [16] [17] [18].
Nuclear Magnetic Resonance Spectroscopy:
| Nucleus | Chemical Shift (ppm) | Assignment | Multiplicity |
|---|---|---|---|
| ¹H NMR | 7.15-7.25 | H-5, H-5″ (thiophene β-H) | Doublet (J = 5.1 Hz) |
| ¹H NMR | 6.90-7.10 | H-3, H-4 (thiophene α-H) | Singlet/Doublet |
| ¹H NMR | 2.70-2.85 | Alkyl CH₂ (if substituted) | Multiplet |
| ¹³C NMR | 139-142 | Quaternary aromatic C | Quaternary |
| ¹³C NMR | 130-135 | Thiophene CH carbons | CH |
| ¹³C NMR | 123-128 | Inter-ring C-C carbons | CH |
| ¹³C NMR | 22-32 | Alkyl carbons (if substituted) | CH₂/CH₃ |
Proton NMR spectra exhibit characteristic resonances in the aromatic region between 6.90-7.25 ppm, corresponding to thiophene ring protons [16] [17] [18]. The β-positioned protons (H-5, H-5″) appear as doublets around 7.15-7.25 ppm with coupling constants of approximately 5.1 Hz, while α-positioned protons (H-3, H-4) manifest as singlets or doublets in the 6.90-7.10 ppm region [18] [19].
Carbon-13 NMR spectroscopy provides complementary structural information, with quaternary aromatic carbons resonating at 139-142 ppm and thiophene CH carbons appearing at 130-135 ppm [16] [19]. Inter-ring carbon-carbon linkages produce signals in the 123-128 ppm range, offering insights into the conjugated backbone connectivity [19].
Vibrational Spectroscopy (FT-IR and Raman):
| Frequency (cm⁻¹) | Assignment | Intensity | Technique |
|---|---|---|---|
| 3100-3105 | ν(C-H) aromatic α-position | Medium | FT-IR/Raman |
| 3060-3070 | ν(C-H) aromatic β-position | Medium | FT-IR/Raman |
| 1600-1620 | ν(C=C) aromatic ring | Strong | FT-IR/Raman |
| 1450-1470 | ν(C=C) thiophene ring | Strong | FT-IR/Raman |
| 1400-1420 | δ(C-H) in-plane bending | Medium | FT-IR/Raman |
| 1230-1280 | R-mode (quinoidal structure) | Strong (characteristic) | Raman (diagnostic) |
| 830-850 | δ(C-H) out-of-plane bending | Medium | FT-IR |
| 720-740 | C-H rocking | Medium | FT-IR |
| 650-670 | C-S stretching | Medium | Raman |
Fourier-transform infrared spectroscopy reveals characteristic absorption bands that confirm the quinquethiophene structure [9] [11]. Aromatic C-H stretching vibrations appear at 3100-3105 cm⁻¹ for α-positioned protons and 3060-3070 cm⁻¹ for β-positioned protons [11]. Strong absorptions in the 1600-1620 cm⁻¹ and 1450-1470 cm⁻¹ regions correspond to aromatic and thiophene ring C=C stretching modes [11].
Raman Spectroscopic Analysis:
Raman spectroscopy provides particularly valuable information about the electronic structure and quinoidal character of 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene [7]. The diagnostic R-mode vibration, appearing at 1230-1280 cm⁻¹, serves as a definitive marker for quinoidal electronic structure [7]. This band position directly correlates with molecular conformation and electronic character, shifting to lower frequencies in the presence of biradicaloid contributions [7].
Carbon-sulfur stretching vibrations manifest in the 650-670 cm⁻¹ region, providing information about the thiophene ring integrity and sulfur atom environment [20]. The intensity and position of these bands reflect the degree of conjugation and electronic delocalization throughout the molecular framework [20].
Spectroscopic Validation of DFT Predictions:
Irritant